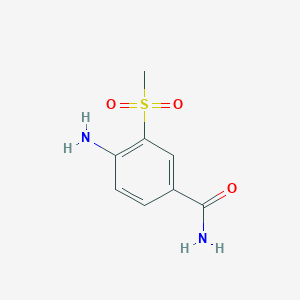

2-(Difluoromethyl)-4-phenylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Difluoromethyl)-4-phenylthiazole: is a relatively stable compound that features a difluoromethyl group attached to a phenylthiazole ring. It is sparingly soluble in water but dissolves readily in various organic solvents such as methanol, ethanol, and dimethylformamide .

Métodos De Preparación

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. Notably, late-stage difluoromethylation processes have gained prominence. These methods involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S. Metal-based approaches, both stoichiometric and catalytic, have been developed to transfer CF2H to C(sp2) sites. Additionally, Minisci-type radical chemistry has been successfully applied to heteroaromatics for C(sp2)–H bond difluoromethylation .

b. Industrial Production Methods: While specific industrial production methods are not widely documented, the compound’s synthesis likely involves adapting the established laboratory-scale procedures to larger scales. Optimization for yield, safety, and cost-effectiveness would be essential.

Análisis De Reacciones Químicas

a. Types of Reactions: 2-(Difluoromethyl)-4-phenylthiazole can undergo various reactions, including electrophilic, nucleophilic, radical, and cross-coupling processes. These reactions lead to the formation of C(sp3)–CF2H bonds. stereoselective difluoromethylation remains limited.

b. Common Reagents and Conditions:Electrophilic Difluoromethylation: Achieved using ClCFH or novel non-ozone-depleting difluorocarbene reagents.

Nucleophilic Difluoromethylation: Specific reagents and conditions vary but typically involve CFH transfer.

Radical Difluoromethylation: Minisci-type radical chemistry with heteroaromatic substrates.

Aplicaciones Científicas De Investigación

2-(Difluoromethyl)-4-phenylthiazole finds applications in various scientific fields:

Medicinal Chemistry: As a synthetic intermediate for novel drug compounds.

Agriculture: Its potent insecticidal and fungicidal properties are of interest in pesticide development.

Mecanismo De Acción

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparación Con Compuestos Similares

While I don’t have a direct list of similar compounds, researchers often compare 2-(Difluoromethyl)-4-phenylthiazole to related structures, highlighting its unique features.

Remember that this compound’s applications and mechanisms continue to evolve, and ongoing research may reveal additional insights

Propiedades

Número CAS |

2149601-28-3 |

|---|---|

Fórmula molecular |

C10H7F2NS |

Peso molecular |

211.23 g/mol |

Nombre IUPAC |

2-(difluoromethyl)-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C10H7F2NS/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-6,9H |

Clave InChI |

UMZCSRCSAYOUEY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CSC(=N2)C(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12067859.png)

![4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine](/img/structure/B12067883.png)

![3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid](/img/structure/B12067901.png)